molecular formula C13H16N4O3 B2361303 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 288251-81-0

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2361303
CAS No.: 288251-81-0
M. Wt: 276.296
InChI Key: LIJBPUOVLYUVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with a hydroxyethyl group and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base.

Major Products

    Oxidation: 2-[4-(2-Carboxyethyl)piperazin-1-yl]-5-nitrobenzonitrile.

    Reduction: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-aminobenzonitrile.

    Substitution: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-amidobenzonitrile.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features but different applications.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer compound with similar piperazine and hydroxyethyl groups.

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile is unique due to the presence of the nitrobenzonitrile moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-10-11-9-12(17(19)20)1-2-13(11)16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBPUOVLYUVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.